5-Bromopyridine-2,3-diol physical and chemical properties
5-Bromopyridine-2,3-diol physical and chemical properties
An In-depth Technical Guide to 5-Bromopyridine-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromopyridine-2,3-diol, a valuable research compound. The information is presented to support its application in chemical synthesis and drug development, with a focus on its properties, synthesis, and reactivity.
Core Physical and Chemical Properties
5-Bromopyridine-2,3-diol is a halogenated hydroxypyridine. Its core properties are summarized in the table below. The compound's structure allows for keto-enol tautomerism, where it can exist in equilibrium with its keto form, 5-bromo-3-hydroxy-1H-pyridin-2-one[1]. This equilibrium can be influenced by factors such as solvent, temperature, and pH[1].
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNO₂ | [1][2][3] |
| Molecular Weight | 189.99 g/mol | [1][3] |
| CAS Number | 34206-49-0 | [1][2][3] |
| Appearance | Very pale yellow to yellow powder | [2] |
| Melting Point | 249°C | [2] |
| Purity | Typically ≥95% | [1][2] |
| IUPAC Name | 5-bromo-3-hydroxy-1H-pyridin-2-one | [3] |
| Synonyms | 5-Bromo-2,3-dihydroxypyridine | [3] |
| InChI Key | KXBXUHWCODHRHK-UHFFFAOYSA-N | [1][2][3] |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons on the pyridine ring, hydroxyl proton signals (which may be broad and exchangeable with D₂O). |
| ¹³C NMR | Carbon signals for the pyridine ring, with carbons attached to the electronegative bromine and oxygen atoms shifted downfield. The SpectraBase database contains a ¹³C NMR spectrum for the precursor, 5-Bromo-2,3-diaminopyridine[4]. |
| IR Spectroscopy | Broad O-H stretching vibrations for the hydroxyl groups (typically around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations for the aromatic ring (around 1400-1600 cm⁻¹), and C-Br stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (189.99 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). |
Synthesis and Reactivity
The synthesis of 5-Bromopyridine-2,3-diol can be approached through several routes, typically starting from a pre-functionalized pyridine ring[1].
Key Synthetic Pathways:
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Direct Bromination: This method involves the direct electrophilic bromination of pyridine-2,3-diol. The electron-donating hydroxyl groups at the 2 and 3 positions activate the pyridine ring, directing the incoming bromine electrophile to the C-5 position, which is para to the hydroxyl group at C-2[1].
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From 2,3-Diamino-5-bromopyridine: This is a more common, multi-step approach that begins with a substituted pyridine. The key final step is the conversion of the two amino groups of 2,3-Diamino-5-bromopyridine into hydroxyl groups. This transformation is typically achieved through diazotization with a nitrite source (e.g., sodium nitrite) in an acidic medium, followed by hydrolysis of the resulting bis-diazonium salt[1].
The overall logic for the multi-step synthesis from 2-aminopyridine is visualized below.
Caption: Synthetic pathway from 2-aminopyridine.
Reactivity: The chemical behavior of 5-Bromopyridine-2,3-diol is dictated by its functional groups.
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Hydroxyl Groups: These electron-donating groups enhance the reactivity of the pyridine ring towards electrophilic substitution[1].
-
Bromine Atom: The carbon-halogen bond provides a reactive site for various transformations, such as cross-coupling reactions or nucleophilic substitution, making it a versatile intermediate for introducing further functionalities[1].
-
Tautomerism: The potential for keto-enol tautomerism is a significant aspect of its chemistry, as the two forms can exhibit different physical and chemical properties[1].
Caption: Keto-enol tautomerism of the compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of the direct precursor, 2,3-Diamino-5-bromopyridine, are available and provide insight into the practical chemistry involved.
Protocol 1: Reduction of 2-Amino-5-bromo-3-nitropyridine with Iron [5]
This protocol describes a classic reduction method using reduced iron in an acidic ethanol-water mixture.
-
Reaction Setup: A 100-mL flask is fitted with a reflux condenser.
-
Reagents:
-
2-Amino-5-bromo-3-nitropyridine: 10.9 g (0.05 mole)
-
Reduced iron: 30 g
-
95% Ethanol: 40 mL
-
Water: 10 mL
-
Concentrated Hydrochloric Acid: 0.5 mL
-
-
Procedure:
-
The mixture of reagents is heated on a steam bath for 1 hour.
-
After the reaction, the iron is removed by filtration and washed three times with 10-mL portions of hot 95% ethanol.
-
The filtrate and washings are combined and evaporated to dryness.
-
-
Purification: The dark residue is recrystallized from 50 mL of an appropriate solvent to yield 2,3-Diamino-5-bromopyridine.
Protocol 2: Catalytic Hydrogenation of 2-Amino-3-nitro-5-bromopyridine [6]
This protocol utilizes catalytic hydrogenation for the reduction of the nitro group, which can offer higher purity.
Caption: Workflow for catalytic hydrogenation.
Safety and Handling
5-Bromopyridine-2,3-diol is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Class | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [2][3] |
Recommended Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]
-
P264: Wash thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P501: Dispose of contents/container in accordance with local regulations.[2]
References
- 1. 5-Bromopyridine-2,3-diol | 34206-49-0 | Benchchem [benchchem.com]
- 2. 5-Bromopyridine-2,3-diol | CymitQuimica [cymitquimica.com]
- 3. 5-Bromopyridine-2,3-diol | C5H4BrNO2 | CID 12563083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
